molecular formula C21H29ClO4 B012190 Chlorovulone I CAS No. 100295-81-6

Chlorovulone I

Cat. No.: B012190
CAS No.: 100295-81-6
M. Wt: 380.9 g/mol
InChI Key: CTIZPKYMYVPNGA-DJKWDOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Flumethasone pivalate is synthesized through a series of chemical reactions involving the esterification of flumethasone with pivalic acid . The synthetic route typically involves the following steps:

Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Flumethasone pivalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Flumethasone pivalate is compared with other corticosteroids such as:

Flumethasone pivalate is unique due to its specific esterification with pivalic acid, which enhances its topical efficacy and reduces systemic absorption .

Properties

CAS No.

100295-81-6

Molecular Formula

C21H29ClO4

Molecular Weight

380.9 g/mol

IUPAC Name

methyl (Z,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7-,12-9-,17-13-/t21-/m1/s1

InChI Key

CTIZPKYMYVPNGA-DJKWDOPVSA-N

SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

Isomeric SMILES

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C\CCCC(=O)OC)Cl)O

Canonical SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O

Synonyms

chlorovulone I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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